4-Chloro-2,3,5-trimethylpyridine

Description

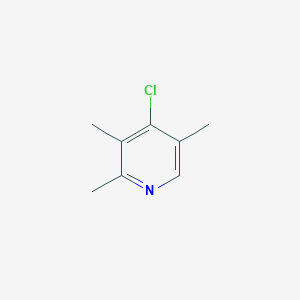

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,3,5-trimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-5-4-10-7(3)6(2)8(5)9/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUDMWUHIFBOES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557355 | |

| Record name | 4-Chloro-2,3,5-trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109371-18-8 | |

| Record name | 4-Chloro-2,3,5-trimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109371-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,3,5-trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2,3,5-trimethylpyridine: Properties, Synthesis, and Reactivity for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,3,5-trimethylpyridine is a substituted pyridine derivative of significant interest in synthetic organic chemistry, particularly as a key intermediate in the pharmaceutical industry. Its structural features, namely the presence of a reactive chlorine atom at the 4-position and the steric and electronic influence of three methyl groups, dictate its chemical behavior and utility. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in the development of proton pump inhibitors.

Part 1: Core Physical and Chemical Properties

Precise experimental data for some physical properties of this compound are not extensively reported in publicly available literature. However, based on patent documentation and chemical supplier information, it is established as a liquid at room temperature[1]. The following table summarizes its known and calculated properties.

| Property | Value | Source/Method |

| CAS Number | 109371-18-8 | [2] |

| Molecular Formula | C₈H₁₀ClN | [2] |

| Molecular Weight | 155.63 g/mol | Calculated |

| Appearance | Liquid | [1] |

| Boiling Point | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Data not available | N/A |

Part 2: Synthesis of this compound

A primary synthetic route to this compound involves the selective hydrogenation of a dichlorinated precursor. This method, outlined in patent literature, provides a viable pathway for laboratory and potential industrial-scale production.

Experimental Protocol: Synthesis via Hydrogenation

This protocol is adapted from patent literature describing the preparation of this compound.

Reaction: Hydrogenation of 2,4-dichloro-3,5,6-trimethylpyridine.

Materials:

-

2,4-dichloro-3,5,6-trimethylpyridine

-

Palladium on carbon (Pd/C) catalyst

-

Acidic solvent (e.g., Acetic Acid)

-

Hydrogen gas (H₂)

-

Apparatus for hydrogenation (e.g., Parr hydrogenator)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 2,4-dichloro-3,5,6-trimethylpyridine in an acidic solvent such as acetic acid.

-

Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Seal the vessel and connect it to a hydrogen source. Pressurize the vessel with hydrogen gas to a suitable pressure (e.g., atmospheric to 25 bar).

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature. The progress of the reaction can be monitored by the uptake of hydrogen.

-

Workup: Once the theoretical amount of hydrogen has been consumed, depressurize the vessel and filter the reaction mixture to remove the Pd/C catalyst.

-

Isolation: The solvent is then removed under reduced pressure. The resulting crude product can be purified by standard techniques such as distillation or chromatography to yield this compound as a liquid[1].

Part 3: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the chemistry of the chloropyridine core. The electron-withdrawing nature of the nitrogen atom in the pyridine ring renders the carbon atoms at the 2- and 4-positions electrophilic and susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The primary reaction of this compound is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces the chloride ion at the 4-position. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex[3].

The presence of the nitrogen atom in the pyridine ring is crucial for this reactivity. It withdraws electron density from the ring, particularly from the ortho (2,6) and para (4) positions, making them more electrophilic. The attack of a nucleophile at the 4-position leads to a negatively charged intermediate where the charge can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate and facilitating the reaction[4]. The order of reactivity for chloropyridines in SNAr reactions is generally 4-chloro > 2-chloro > 3-chloro[4].

A key application of this reactivity is the synthesis of 4-alkoxy derivatives, which are precursors to important pharmaceuticals. For example, reaction with sodium methoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) yields 4-methoxy-2,3,5-trimethylpyridine[1].

Part 4: Spectroscopic Analysis (Predicted)

1H NMR Spectroscopy (Predicted)

The 1H NMR spectrum is expected to show three singlets for the methyl groups and one singlet for the aromatic proton.

-

Aromatic Proton (H6): The proton at the 6-position is expected to appear as a singlet in the aromatic region, likely between δ 8.0-8.5 ppm. The deshielding effect of the adjacent nitrogen atom will shift this proton downfield.

-

Methyl Protons (C2-CH₃, C3-CH₃, C5-CH₃): The three methyl groups will each appear as a singlet. Their chemical shifts will be in the typical alkyl-aromatic range (δ 2.2-2.6 ppm). The exact positions will be influenced by their proximity to the nitrogen and chlorine substituents.

13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Aromatic Carbons: The five carbons of the pyridine ring will have chemical shifts in the aromatic region (δ 120-160 ppm). The carbon attached to the chlorine (C4) and the carbons adjacent to the nitrogen (C2 and C6) will be significantly influenced. C4 is expected to be around δ 140-150 ppm, while C2 and C6 will be downfield due to the nitrogen's deshielding effect.

-

Methyl Carbons: The three methyl carbons will appear in the upfield region of the spectrum (δ 15-25 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorptions for the substituted pyridine ring and the C-Cl bond.

-

C-H stretching (aromatic): A weak to medium band is expected above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Strong bands are expected in the 2850-3000 cm⁻¹ region from the methyl groups.

-

C=C and C=N stretching (aromatic ring): Several bands of variable intensity are expected in the 1400-1600 cm⁻¹ region.

-

C-Cl stretching: A medium to strong band is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 155. Due to the presence of chlorine, an M+2 peak at m/z 157 with an intensity of approximately one-third of the M⁺ peak is expected, which is characteristic of a monochlorinated compound[5].

Predicted Fragmentation Pattern:

-

Loss of a methyl radical (-CH₃): A peak at m/z 140.

-

Loss of a chlorine radical (-Cl): A peak at m/z 120.

-

Loss of HCl: A peak at m/z 119.

Part 5: Applications in Drug Development

This compound is a crucial building block in the synthesis of proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production.

Role in Omeprazole Synthesis

In the synthesis of omeprazole, this compound undergoes a series of transformations. A key step is the nucleophilic displacement of the 4-chloro group with a methoxy group to form 4-methoxy-2,3,5-trimethylpyridine. This intermediate is then further functionalized and coupled with a benzimidazole moiety to construct the final omeprazole molecule[6]. The reactivity of the 4-position is essential for the successful construction of the ether linkage in this synthetic pathway.

Part 6: Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information can be inferred from related chloropyridine compounds.

-

Hazards: Chlorinated organic compounds are often harmful if swallowed, inhaled, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory system.

-

Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

References

- Y, V. M., & Baliram, G. N. (2016). Proton Pump Inhibitors: A Brief Overview of Discovery, Chemistry and Process Development. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 2182-2195.

-

PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine. Retrieved January 12, 2026, from [Link]

-

Organic Syntheses. (n.d.). Procedure 10. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). 1H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. Retrieved January 12, 2026, from [Link]

-

Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved January 12, 2026, from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). EP0226558A2 - Chemical intermediates and methods for their preparation.

-

University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate.

-

The Royal Society of Chemistry. (n.d.). Supporting information for Facile displacement of η5-cyclopentadienyl ligands from half-sandwich alkyl,NHC-nickel complexes: an. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 12, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved January 12, 2026, from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 12, 2026, from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved January 12, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 2,3,5-Trimethylpyridine. Retrieved January 12, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 2,3,5-Trimethylpyridine. Retrieved January 12, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved January 12, 2026, from [Link]

-

Shin, J. M., Cho, Y. M., & Sachs, G. (2004). Chemistry of covalent inhibition of the gastric (H+, K+)-ATPase by proton pump inhibitors. Journal of the American Chemical Society, 126(25), 7800–7811. [Link]

- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved January 12, 2026, from [Link]

-

PubMed. (2004, June 30). Chemistry of covalent inhibition of the gastric (H+, K+)-ATPase by proton pump inhibitors. Retrieved January 12, 2026, from [Link]

-

PubMed. (n.d.). Reaction of proton pump inhibitors with model peptides results in novel products. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Pharmacology of Proton Pump Inhibitors. Retrieved January 12, 2026, from [Link]

-

S. G., A. B., M. V., & G. C. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved January 12, 2026, from [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved January 12, 2026, from [Link]

-

Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). Pyridine, 2,3,5-trimethyl-. Retrieved January 12, 2026, from [Link]

-

MDPI. (n.d.). Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative. Retrieved January 12, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Amino-5-chloro-4-methylpyridine. Retrieved January 12, 2026, from [Link]

-

NICODOM. (n.d.). IS NIR Spectra. Retrieved January 12, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Chloro-pyridine 1-oxide - Optional[FTIR] - Spectrum. Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to 4-Chloro-2,3,5-trimethylpyridine: Synthesis, Characterization, and Applications in Drug Development

Foreword: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the architecture of numerous pharmaceuticals, owing to its unique electronic properties and versatile functionalization potential.[1][2] As bioisosteres of benzene rings and other nitrogen-containing heterocycles, pyridine moieties are integral to a vast array of drugs, influencing their solubility, basicity, stability, and hydrogen-bonding capabilities.[3] Among the myriad of substituted pyridines, 4-Chloro-2,3,5-trimethylpyridine emerges as a pivotal intermediate, particularly in the synthesis of proton pump inhibitors (PPIs), a class of drugs that have revolutionized the treatment of acid-related gastrointestinal disorders.[4] This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical structure and properties, explore detailed synthesis and purification protocols, discuss analytical characterization techniques, and elucidate its critical role in the synthesis of active pharmaceutical ingredients (APIs).

Physicochemical Properties and Structural Elucidation

This compound is a polysubstituted pyridine with the chlorine atom at the 4-position and methyl groups at the 2, 3, and 5-positions. This specific arrangement of substituents dictates its reactivity and utility as a chemical building block.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 33498-83-2 | - |

| Molecular Formula | C₈H₁₀ClN | - |

| Molecular Weight | 155.62 g/mol | - |

| Appearance | Liquid | [5] |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The following protocol is a synthesized methodology based on established patent literature.[5]

Synthetic Pathway Overview

The synthesis commences with the N-oxidation of 2,3,5-trimethylpyridine, followed by chlorination of the pyridine ring.

Caption: Overview of the synthetic pathway to this compound.

Detailed Experimental Protocol

Step 1: N-Oxidation of 2,3,5-trimethylpyridine

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2,3,5-trimethylpyridine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

Oxidation: While stirring, slowly add hydrogen peroxide (30% aqueous solution) to the reaction mixture. The addition should be exothermic, and the temperature should be maintained between 60-70°C using a water bath.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within several hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3,5-trimethylpyridine N-oxide.

Step 2: Chlorination of 2,3,5-trimethylpyridine N-oxide

-

Reaction Setup: In a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser, place the 2,3,5-trimethylpyridine N-oxide obtained from the previous step.

-

Chlorination: Slowly add phosphorus oxychloride (POCl₃) to the flask. The reaction is highly exothermic and should be controlled by external cooling.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base such as sodium carbonate.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent like toluene. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to afford this compound as a liquid.[5]

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

While a complete set of publicly available spectra for this compound is limited, the expected spectral data can be predicted based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the 6-position of the pyridine ring. Three distinct singlets should be observed for the three methyl groups at the 2, 3, and 5-positions. The chemical shifts of these methyl protons will be influenced by their position relative to the nitrogen atom and the chlorine substituent.

-

¹³C NMR: The carbon NMR spectrum should exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons will be in the aromatic region, with the carbon attached to the chlorine atom (C4) showing a characteristic downfield shift. The three methyl carbons will appear in the aliphatic region.

Infrared (IR) Spectroscopy:

The IR spectrum will display characteristic absorption bands for the substituted pyridine ring, including C-H stretching vibrations of the aromatic ring and methyl groups, C=C and C=N stretching vibrations within the ring, and C-Cl stretching vibrations.

Mass Spectrometry (MS):

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (155.62 g/mol ). The isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, will be indicative of the presence of a single chlorine atom. Fragmentation patterns will likely involve the loss of a methyl radical or a chlorine atom.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for assessing the purity of this compound. A suitable HPLC method would employ a reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection. For GC analysis, a non-polar capillary column would be appropriate.

Applications in Drug Development

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients, most notably proton pump inhibitors.

Intermediate in the Synthesis of Proton Pump Inhibitors (PPIs)

Proton pump inhibitors, such as omeprazole and esomeprazole, are widely used for the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[4] this compound serves as a crucial building block for the pyridine moiety of these drugs.

Reaction Scheme: Synthesis of an Omeprazole Analogue

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 5. EP0226558A2 - Chemical intermediates and methods for their preparation - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2,3,5-trimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-Chloro-2,3,5-trimethylpyridine, a key intermediate in the pharmaceutical industry, most notably in the synthesis of proton pump inhibitors like omeprazole. This document moves beyond a simple recitation of protocols to offer an in-depth analysis of the chemical principles and strategic decisions that underpin the synthesis. We will explore a robust and widely practiced multi-step synthesis commencing from acyclic precursors, delve into the mechanisms of the key transformations, and provide detailed experimental procedures. Furthermore, this guide will address the critical aspects of process safety, characterization of intermediates and the final product, and a comparative discussion of potential synthetic alternatives.

Introduction: The Significance of this compound

This compound, a substituted pyridine derivative, holds considerable importance as a versatile building block in medicinal chemistry. Its primary utility lies in its role as a precursor to the pyridine moiety of several blockbuster drugs. The strategic placement of the methyl groups and the chloro substituent at the 4-position allows for subsequent nucleophilic substitution, enabling the coupling with a benzimidazole fragment to form the core structure of drugs like omeprazole. The trimethyl-substituted pyridine ring is a crucial element, influencing the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

This guide will focus on a well-established synthetic route that proceeds via the construction of a polysubstituted pyridine ring, followed by selective transformations to install the desired chloro functionality. This approach offers a high degree of control over the substitution pattern and is amenable to scale-up.

The Primary Synthetic Pathway: A Strategic Overview

The most common and industrially relevant synthesis of this compound is a multi-step process that can be conceptually divided into three key stages:

-

Stage 1: Construction of the Pyridine Ring: Formation of 2,3,5-trimethyl-4,6-dihydroxypyridine from simple acyclic precursors.

-

Stage 2: Dichlorination: Conversion of the dihydroxypyridine intermediate to 2,4-dichloro-3,5,6-trimethylpyridine.

-

Stage 3: Selective Monodechlorination: Regioselective hydrogenation of the dichloro intermediate to afford the target molecule, this compound.

This strategic sequence is governed by the principles of heterocyclic chemistry and the predictable reactivity of the intermediates. The following sections will provide a detailed examination of each stage.

Visualizing the Core Synthesis

Figure 1: A high-level overview of the three-stage synthesis of this compound.

Stage 1: Pyridine Ring Formation - The Hantzsch-Type Condensation

The construction of the core pyridine heterocycle is achieved through a reaction reminiscent of the Hantzsch pyridine synthesis. This involves the condensation of an enamine with a β-dicarbonyl compound.

Mechanism and Rationale

The synthesis commences with the reaction of ethyl (monomethyl)acetoacetate with ammonia to form ethyl-3-amino-2-methyl crotonate. This enamine is then reacted with diethyl (monomethyl)malonate in the presence of a base. The reaction proceeds through a series of Michael additions, cyclizations, and dehydration steps to yield the stable 2,3,5-trimethyl-4,6-dihydroxypyridine. The choice of these specific starting materials is critical for establishing the desired substitution pattern on the final pyridine ring.

Experimental Protocol: Synthesis of 2,3,5-trimethyl-4,6-dihydroxypyridine

Materials:

-

Ethyl (monomethyl)acetoacetate

-

Liquid ammonia

-

Diethyl (monomethyl)malonate

-

Sodium ethoxide

-

Ethanol

-

Toluene

-

Hydrochloric acid

Procedure:

-

Formation of Ethyl-3-amino-2-methyl crotonate:

-

In a pressure reactor, charge ethyl (monomethyl)acetoacetate and anhydrous liquid ammonia.

-

Heat the mixture to 80-100 °C and maintain the pressure. The reaction progress can be monitored by GC analysis.

-

Upon completion, cool the reactor and vent the excess ammonia.

-

The crude product is typically used in the next step without extensive purification.

-

-

Cyclocondensation:

-

In a separate reactor, prepare a solution of sodium ethoxide in ethanol.

-

Add diethyl (monomethyl)malonate to the sodium ethoxide solution.

-

To this mixture, add the crude ethyl-3-amino-2-methyl crotonate.

-

Heat the reaction mixture to reflux.

-

After the reaction is complete, cool the mixture and add toluene.

-

Acidify the mixture with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water and then ethanol, and dry under vacuum to yield 2,3,5-trimethyl-4,6-dihydroxypyridine.

-

Stage 2: Dichlorination - Installation of the Chloro Groups

The dihydroxypyridine intermediate is then converted to the corresponding dichloropyridine. This transformation is crucial as it activates the 2- and 4-positions for subsequent reactions.

Mechanism and Rationale

The chlorination is typically achieved using phosphorus oxychloride (POCl₃), a powerful dehydrating and chlorinating agent for heteroaromatic hydroxyl compounds.[1][2] The reaction proceeds via the formation of a phosphate ester intermediate. The lone pair on the pyridine nitrogen attacks the phosphorus atom of POCl₃, followed by the displacement of a chloride ion. This process is repeated for the second hydroxyl group. The resulting intermediate then undergoes nucleophilic attack by chloride ions, leading to the displacement of the phosphate group and the formation of the dichloropyridine. The use of a base, such as pyridine, can facilitate the reaction.[2]

Visualizing the Chlorination Mechanism

Figure 2: A simplified representation of the chlorination of dihydroxypyridine using POCl₃.

Experimental Protocol: Synthesis of 2,4-dichloro-3,5,6-trimethylpyridine

Materials:

-

2,3,5-trimethyl-4,6-dihydroxypyridine

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (optional, as base)

-

Toluene

-

Sodium bicarbonate solution

-

Water

Procedure:

-

Charge a reactor with 2,3,5-trimethyl-4,6-dihydroxypyridine and toluene.

-

Slowly add phosphorus oxychloride to the slurry, maintaining the temperature below 40 °C.

-

Heat the reaction mixture to reflux (around 110-120 °C) and maintain for several hours until the reaction is complete (monitored by HPLC).

-

Cool the reaction mixture and carefully quench it by slowly adding it to a cold aqueous solution of sodium bicarbonate. Caution: This quenching process is highly exothermic and releases HCl gas.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain crude 2,4-dichloro-3,5,6-trimethylpyridine. The product can be further purified by vacuum distillation or recrystallization.

Stage 3: Selective Monodechlorination - The Key to the Final Product

This final stage is a testament to the subtleties of catalytic hydrogenation, where reaction conditions are tuned to achieve a highly regioselective transformation.

Mechanism and Rationale for Selectivity

The selective removal of one chlorine atom in the presence of another is achieved through catalytic hydrogenation. The most commonly used catalyst is palladium on carbon (Pd/C). The regioselectivity, favoring the removal of the chlorine at the 2- (or 6-) position over the 4-position, is a critical aspect of this synthesis. This selectivity is attributed to a combination of electronic and steric factors. The chlorine atoms at the positions alpha to the nitrogen (2- and 6-positions) are generally more labile and susceptible to hydrogenolysis. The catalyst's surface and the solvent system also play a crucial role in orienting the substrate for selective dehalogenation. The reaction is typically carried out in an acidic medium, such as acetic acid, which protonates the pyridine nitrogen, further influencing the electronic distribution in the ring and enhancing the selectivity.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-dichloro-3,5,6-trimethylpyridine

-

Palladium on carbon (5% or 10% Pd/C)

-

Acetic acid

-

Hydrogen gas

-

Sodium hydroxide solution

-

Toluene

-

Water

Procedure:

-

In a hydrogenation reactor, dissolve 2,4-dichloro-3,5,6-trimethylpyridine in acetic acid.

-

Add the Pd/C catalyst to the solution.

-

Seal the reactor and purge it with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen gas (typically 1-25 bar) and heat to the desired temperature (e.g., 60-80 °C).

-

Maintain the reaction under vigorous stirring until the theoretical amount of hydrogen is consumed or the reaction is deemed complete by HPLC analysis.

-

Cool the reactor, vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate is then carefully neutralized with a sodium hydroxide solution.

-

Extract the product into toluene.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield this compound as a liquid. Further purification can be achieved by vacuum distillation.

Alternative Synthetic Considerations: Direct Chlorination of 2,3,5-Collidine

An alternative and more direct approach would be the electrophilic chlorination of readily available 2,3,5-collidine (2,3,5-trimethylpyridine). However, this route presents significant challenges in achieving the desired regioselectivity.

Challenges in Regioselectivity

Electrophilic aromatic substitution on pyridine rings is generally difficult due to the electron-withdrawing nature of the nitrogen atom. When it does occur, substitution is favored at the 3- and 5-positions. The activating methyl groups on the collidine ring would favor substitution at the 4- and 6-positions. The interplay of these directing effects can lead to a mixture of chlorinated products, making the isolation of the desired 4-chloro isomer in high yield problematic.[3] Reagents like molecular chlorine (Cl₂) can be used, but often require harsh conditions and may lack selectivity.[4]

While methods for regioselective halogenation of pyridines exist, they often require pre-functionalization of the ring or the use of specialized reagents, which may not be economically viable for large-scale production.[3]

Data Presentation: A Summary of Key Synthetic Parameters

| Step | Key Transformation | Starting Material | Key Reagents | Typical Yield |

| 1 | Pyridine Ring Formation | Ethyl (monomethyl)acetoacetate & Diethyl (monomethyl)malonate | NH₃, NaOEt | High |

| 2 | Dichlorination | 2,3,5-trimethyl-4,6-dihydroxypyridine | POCl₃ | Good to High |

| 3 | Selective Hydrogenation | 2,4-dichloro-3,5,6-trimethylpyridine | H₂, Pd/C | 78%[1] |

Characterization of this compound

Thorough characterization of the final product is essential to ensure its purity and identity.

-

¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the three methyl groups and a singlet for the aromatic proton at the 6-position. The chemical shifts of the methyl protons will be influenced by their position relative to the nitrogen and chlorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of a methyl group or a chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for C-H stretching of the aromatic ring and methyl groups, as well as C=C and C=N stretching vibrations of the pyridine ring. The C-Cl stretching vibration will also be present.

Safety Considerations

The synthesis of this compound involves several hazardous materials and procedures that require strict safety protocols.

-

Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The quenching of POCl₃ is a highly exothermic process and must be performed with extreme care, preferably by adding the reaction mixture to a cold, stirred base solution.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Hydrogenation reactions should be conducted in a dedicated, well-ventilated area, using equipment designed for high-pressure reactions. The reactor must be properly grounded to prevent static discharge. Before introducing hydrogen, the system must be purged with an inert gas like nitrogen to remove all oxygen. The palladium on carbon catalyst can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. It should be handled with care, and the filter cake should be kept wet with water before disposal.

-

Chlorinated Pyridines: Chlorinated pyridines are potentially toxic and should be handled with care. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

The synthesis of this compound via a multi-step pathway involving pyridine ring formation, dichlorination, and selective catalytic hydrogenation represents a robust and well-established method in industrial organic chemistry. This guide has aimed to provide not only the procedural details but also the underlying chemical principles and rationale that guide the synthetic strategy. A thorough understanding of the reaction mechanisms, the factors influencing regioselectivity, and the critical safety considerations are paramount for the successful and safe execution of this synthesis. For researchers and professionals in drug development, a deep appreciation of the synthesis of such key intermediates is fundamental to innovation and the advancement of pharmaceutical sciences.

References

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (URL: [Link])

-

POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (URL: [Link])

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (URL: [Link])

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns. (URL: [Link])

-

POCl3 Mechanism for Activated Chlorine Formation. (URL: [Link])

- Mass Spectra of some substituted 2-Chloro-pyridones. (URL: not available)

-

Cl2 and Electrophilic Cl+ /Radical reagents. (URL: [Link])

-

mass spectra - fragmentation patterns. (URL: [Link])

-

POCl3 for Dehydration of Alcohols. (URL: [Link])

-

ChemInform Abstract: Regioselective Palladium(0)-Catalyzed Cross-Coupling Reactions of 5,7-Dichloro-1,6-naphthyridine. (URL: [Link])

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0013733). (URL: [Link])

-

Mass Spectrometry: Fragmentation. (URL: [Link])

-

2,3,5-Trimethylpyridine | C8H11N | CID 12759. (URL: [Link])

-

2,4,6-Trimethylpyridine | C8H11N | CID 7953. (URL: [Link])

-

Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1‑Chloro-1,2-benziodoxol-3‑one. (URL: [Link])

-

Toward Environmentally Benign Electrophilic Chlorinations: From Chloroperoxidase to Bioinspired Isoporphyrins. (URL: [Link])

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (URL: [Link])

-

2,4-Dichloro-3,5,6-trimethylpyridine | C8H9Cl2N | CID 2779139. (URL: [Link])

-

Palladium Porphyrin Catalyzed Hydrogenation of Alkynes: Stereoselective Synthesis of cis-Alkenes. (URL: [Link])

-

Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative. (URL: [Link])

-

2,4,6-Trimethyl pyridine - Optional[1H NMR] - Spectrum. (URL: [Link])

-

Palladium-catalyzed hydrogenations in dichloromethane. (URL: [Link])

-

Palladium-catalyzed chemo-and regioselective cross-coupling reactions of 2,3- dichloronaphthalene-1,4-bistriflate. (URL: [Link])

Sources

- 1. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pcliv.ac.uk [pcliv.ac.uk]

- 4. Cl2 and Electrophilic Cl+ /Radical reagents - Wordpress [reagents.acsgcipr.org]

4-Chloro-2,3,5-trimethylpyridine spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 4-Chloro-2,3,5-trimethylpyridine

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound (CAS No. 109371-18-8), a substituted pyridine derivative of significant interest in synthetic chemistry and drug development. Halogenated pyridines are crucial intermediates for creating diverse molecular architectures through cross-coupling reactions.[1] Accurate structural confirmation and purity assessment are paramount, necessitating a multi-faceted spectroscopic approach. This document details the theoretical and practical aspects of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to this molecule. It is intended for researchers, chemists, and quality control specialists who require a robust framework for the characterization of this and structurally related compounds.

Molecular Structure and Spectroscopic Overview

This compound is a heteroaromatic compound featuring a pyridine ring substituted with a chlorine atom and three methyl groups. This specific substitution pattern gives rise to a unique spectral fingerprint, which is invaluable for its unambiguous identification. The following sections will deconstruct the expected outcomes from primary spectroscopic techniques, explaining the causal relationships between the molecular structure and the spectral data.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical, complementary information.

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures data reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is standard due to its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS, 0 ppm) as an internal standard for chemical shift referencing.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for complex molecules.

-

¹H NMR Acquisition: Set the spectral width to cover the range of -2 to 12 ppm. Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A wider spectral width (0-200 ppm) is required. A greater number of scans (e.g., 128 or more) is necessary due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis

The proton NMR spectrum is expected to show four distinct signals, corresponding to the four unique proton environments in the molecule.

-

Causality of Chemical Shifts: The electron-withdrawing nature of the nitrogen atom and the chlorine atom deshields nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating methyl groups cause slight shielding. The single aromatic proton at the C6 position is expected to be the most downfield signal due to its proximity to the electronegative nitrogen atom. The three methyl groups, being in different electronic environments relative to the nitrogen and chlorine, will each produce a distinct singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H-6 (Aromatic) | ~8.0 - 8.4 | Singlet (s) | 1H | Adjacent to the electronegative nitrogen atom, resulting in significant deshielding. |

| CH₃-2 | ~2.4 - 2.6 | Singlet (s) | 3H | Alpha to the pyridine nitrogen, deshielded relative to other methyls. |

| CH₃-3 | ~2.2 - 2.4 | Singlet (s) | 3H | Beta to nitrogen, influenced by adjacent methyl and chloro-substituted carbons. |

| CH₃-5 | ~2.1 - 2.3 | Singlet (s) | 3H | Beta to nitrogen and ortho to the chlorine atom. |

Note: These are predicted values. Actual experimental values may vary slightly.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their electronic environment. Due to molecular asymmetry, all eight carbon atoms are chemically distinct and should produce eight separate signals.

-

Causality of Chemical Shifts: Carbons in the aromatic ring will appear significantly downfield (120-160 ppm). The carbon atom directly bonded to the chlorine (C-4) will have its chemical shift strongly influenced by the halogen's electronegativity. The carbons adjacent to the nitrogen (C-2 and C-6) will also be significantly deshielded. The methyl carbons will appear in the upfield aliphatic region (<30 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-2 | ~155 - 158 | Aromatic, alpha to nitrogen, deshielded. |

| C-6 | ~145 - 148 | Aromatic, alpha to nitrogen, deshielded. |

| C-4 | ~142 - 145 | Aromatic, directly attached to electronegative chlorine. |

| C-3 | ~130 - 133 | Aromatic, substituted with a methyl group. |

| C-5 | ~128 - 131 | Aromatic, substituted with a methyl group. |

| CH₃-2 | ~20 - 23 | Aliphatic, attached to the deshielded C-2. |

| CH₃-3 | ~16 - 19 | Aliphatic, standard methyl-on-aromatic-ring region. |

| CH₃-5 | ~14 - 17 | Aliphatic, standard methyl-on-aromatic-ring region. |

Note: Chemical shift predictions for substituted pyridines can be complex. These values are based on established data for similar structures.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

IR Spectral Analysis

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its key structural features.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Pyridine Ring |

| 2990 - 2850 | Medium-Strong | Aliphatic C-H Stretch | Methyl (-CH₃) Groups |

| ~1580, ~1450 | Medium-Strong | C=C and C=N Ring Stretching | Pyridine Ring |

| 1470 - 1430 | Medium | Asymmetric C-H Bend | Methyl (-CH₃) |

| 1385 - 1370 | Medium-Weak | Symmetric C-H Bend | Methyl (-CH₃) |

| 850 - 750 | Strong | C-Cl Stretch | Aryl Halide |

| Below 900 | Variable | C-H Out-of-plane Bending | Substituted Pyridine Ring |

-

Interpretation: The presence of bands just above and just below 3000 cm⁻¹ confirms the existence of both aromatic and aliphatic C-H bonds, respectively.[3] The strong absorptions in the 1600-1450 cm⁻¹ "fingerprint" region are highly characteristic of the pyridine ring's stretching vibrations.[4] A strong band in the lower wavenumber region (typically below 850 cm⁻¹) is indicative of the C-Cl stretching vibration, providing direct evidence of halogenation.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet, which vaporizes the sample.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).

-

Mass Analysis: Accelerate the resulting ions through a magnetic field or a quadrupole mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the abundance of each ion to generate the mass spectrum.

MS Spectral Analysis

The mass spectrum provides two key pieces of information: the molecular weight from the molecular ion peak and structural clues from the fragment ions.

-

Molecular Ion (M⁺•): The molecular formula is C₈H₁₀ClN. The calculated monoisotopic mass is 155.05 Da. A crucial feature for chlorine-containing compounds is the isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show two molecular ion peaks:

-

M⁺• at m/z 155: Corresponding to molecules containing ³⁵Cl.

-

[M+2]⁺• at m/z 157: Corresponding to molecules containing ³⁷Cl. The intensity of the m/z 157 peak will be approximately one-third that of the m/z 155 peak, a signature confirmation of a single chlorine atom.[7]

-

-

Key Fragmentation Pathways: The high energy of EI causes the molecular ion to fragment in predictable ways, primarily through the loss of stable neutral radicals or molecules.

Figure 2: Proposed EI-MS Fragmentation Pathway for this compound.

Table 4: Predicted Key Fragments in the Mass Spectrum

| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Fragment | Identity |

|---|---|---|---|

| 155 | 157 | [C₈H₁₀ClN]⁺• | Molecular Ion (M⁺•) |

| 140 | 142 | [M - CH₃]⁺ | Loss of a methyl radical |

| 120 | - | [M - Cl]⁺ | Loss of a chlorine radical |

| 111 | 113 | [M - CH₃ - HCN]⁺ | Loss of methyl followed by hydrogen cyanide |

-

Fragmentation Logic: The loss of a methyl group (•CH₃) is a common fragmentation for alkyl-substituted aromatics, leading to a relatively stable ion at m/z 140/142.[8] The cleavage of the C-Cl bond results in the loss of a chlorine radical (•Cl), producing an ion at m/z 120. Subsequent fragmentation of the pyridine ring, such as the loss of neutral HCN (27 Da), is also a characteristic pathway for pyridine derivatives.[9] The relative abundances of these fragments help to piece together the molecular structure.

Conclusion

The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and the unique chemical environments of each atom. IR spectroscopy confirms the presence of key functional groups, including the aromatic ring, methyl substituents, and the carbon-chlorine bond. Finally, mass spectrometry verifies the molecular weight and elemental formula (via isotopic pattern) and provides further structural validation through predictable fragmentation pathways. Together, these methods provide an unambiguous and self-validating confirmation of the molecule's identity and purity, a critical requirement for its application in research and development.

References

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0013733). Available at: [Link]

-

ACS Publications, The Journal of Organic Chemistry. Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. Available at: [Link]

-

National Institutes of Health (NIH). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Available at: [Link]

-

Science. Halogenation of the 3-position of pyridines through Zincke imine intermediates. Available at: [Link]

-

MDPI. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Journal of the American Chemical Society. Studies on the Chemistry of Halogens and of Polyhalides. XXI. Halogen Complexes of 4,4'-Bipyridine and the Infrared Spectra of Pyridine Complexes. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

ResearchGate. FTIR spectrum of the 4-chloroaniline single crystal. Available at: [Link]

-

NIST WebBook. 4-Chloroquinoline. Available at: [Link]

-

Iraqi Journal of Science. Mass Spectra of some substituted 2-Chloro-pyridones. Available at: [Link]

-

Chemguide. Mass spectra - fragmentation patterns. Available at: [Link]

-

PubChem. 2,3,5-Trimethylpyridine. Available at: [Link]

Sources

- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-Chloroquinoline [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. jcsp.org.pk [jcsp.org.pk]

Navigating the Solution Landscape: A Technical Guide to the Organic Solvent Solubility of 4-Chloro-2,3,5-trimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4-Chloro-2,3,5-trimethylpyridine

This compound, with the chemical formula C₈H₁₀ClN, is a chlorinated and methylated derivative of pyridine.[1] Its molecular structure, featuring a polar pyridine ring and nonpolar methyl and chloro substituents, suggests a nuanced solubility profile across a range of organic solvents. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing its interaction with protic solvents. The presence of the chlorine atom and methyl groups contributes to its overall lipophilicity. Understanding these structural attributes is key to predicting and manipulating its solubility for various chemical applications.

Predicted Solubility Profile

Based on the fundamental principle that "like dissolves like," a qualitative prediction of the solubility of this compound in common organic solvents can be established.[2][3] The compound is expected to exhibit good solubility in a range of polar aprotic and nonpolar solvents due to the combined polar and nonpolar characteristics of its functional groups.

To provide a practical framework, the following table presents a hypothetical, yet chemically reasonable, solubility dataset for this compound at ambient temperature (20-25°C). This data should be considered illustrative and can be experimentally verified using the protocol outlined in this guide.

| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) | Rationale |

| Dichloromethane | Polar Aprotic | > 20 | The polarity of the C-Cl bond in dichloromethane aligns well with the chloro-substituted pyridine ring. |

| Chloroform | Polar Aprotic | > 20 | Similar to dichloromethane, its polarity and ability to form weak hydrogen bonds favor dissolution. |

| Tetrahydrofuran (THF) | Polar Aprotic | > 15 | The ether oxygen in THF can interact with the pyridine ring, and its overall polarity is suitable. |

| Acetone | Polar Aprotic | > 10 | The ketone functional group provides polarity that can solvate the pyridine derivative. |

| Ethyl Acetate | Moderately Polar | > 10 | The ester group offers a balance of polar and nonpolar character, making it a good solvent. |

| Toluene | Nonpolar | ~ 5 | The aromatic nature of toluene can interact with the pyridine ring through pi-stacking, and the methyl groups enhance compatibility. |

| Hexanes | Nonpolar | < 1 | The highly nonpolar nature of hexanes is not conducive to dissolving the more polar pyridine derivative. |

| Methanol | Polar Protic | ~ 5 | While polar, the strong hydrogen bonding network of methanol may not be effectively disrupted by the solute. |

| Ethanol | Polar Protic | ~ 7 | Similar to methanol, but the longer alkyl chain slightly improves miscibility with the nonpolar parts of the solute. |

| Water | Polar Protic | < 0.1 | The organic nature and lack of significant hydrogen bond donating capability result in very low aqueous solubility. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The "excess" should be enough to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the desired organic solvent to each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete saturation.[3]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Accurately weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.

-

Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculate the solubility in g/100 mL.

-

-

Chromatographic Analysis (preferred method):

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or GC.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from related compounds such as 4-chloro-2-methylpyridine and 2,3,5-trimethylpyridine can provide guidance.[4][5][6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[5] Avoid contact with skin and eyes.[7] In case of contact, rinse the affected area thoroughly with water.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a definitive, published dataset is not currently available, the predictive solubility profile and the detailed experimental protocol presented herein offer researchers the necessary tools to proceed with their work in a scientifically rigorous manner. By following the outlined procedures and adhering to safety guidelines, scientists in drug development and other fields can confidently handle and utilize this compound in their research endeavors.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 12, 2026.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 12, 2026.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- CookeChem. (n.d.). This compound-1-OXIDE , 98%; 99% , 109371-20-2. Retrieved January 12, 2026.

- ECHEMI. (n.d.).

- Vertex AI Search. (2021, December 25).

- Sigma-Aldrich. (2025, November 6).

- Fisher Scientific. (n.d.).

- Agar Scientific. (2021, March 12).

- mVOC 4.0. (n.d.). 2,4,6-Trimethylpyridine. Retrieved January 12, 2026.

- CAS Common Chemistry. (n.d.). 2,3,5-Trimethylpyridine. Retrieved January 12, 2026.

- BLD Pharm. (n.d.). 109371-18-8|this compound. Retrieved January 12, 2026.

- PubChem. (n.d.). 2,3,5-Trimethylpyridine | C8H11N | CID 12759. Retrieved January 12, 2026.

- Chem-Impex. (n.d.). 2,3,5-Collidine. Retrieved January 12, 2026.

- Sigma-Aldrich. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine. Retrieved January 12, 2026.

Sources

An In-Depth Technical Guide to 4-Chloro-2,3,5-trimethylpyridine: Commercial Availability, Synthesis, and Applications in Drug Discovery

Introduction

4-Chloro-2,3,5-trimethylpyridine is a substituted pyridine derivative that has garnered significant interest within the scientific community, particularly in the realm of pharmaceutical research and development. Its unique structural features make it a valuable intermediate in the synthesis of complex molecules, most notably as a key building block for a class of drugs known as proton pump inhibitors (PPIs). This technical guide provides a comprehensive overview of the commercial availability, synthesis, physicochemical properties, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound, with the CAS number 109371-18-8, is a chlorinated derivative of 2,3,5-collidine.[1] A thorough understanding of its physicochemical properties is essential for its effective handling, application in synthesis, and for analytical purposes.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN | Chemicea Pharmaceuticals Pvt Ltd[2] |

| Molecular Weight | 155.63 g/mol | Chemicea Pharmaceuticals Pvt Ltd[2] |

| Appearance | Not specified, but related compounds are liquids or solids. | |

| Storage | Sealed in dry, 2-8°C | BLD Pharm[3] |

| SMILES Code | CC1=CN=C(C)C(C)=C1Cl | BLD Pharm[3] |

Commercial Availability

This compound is commercially available from a number of chemical suppliers, catering to both research and industrial scale requirements. The compound is typically offered at varying purity levels, with specifications generally at 97% or higher. When sourcing this chemical, it is crucial to obtain a certificate of analysis to confirm its identity and purity.

Table of Commercial Suppliers:

| Supplier | Purity/Specification | CAS Number |

| --- | 109371-18-8[3] | |

| 98% | 109371-18-8 | |

| --- | 109371-18-8 | |

| Pharmaceutical Reference Standard | 109371-18-8[2] |

Additionally, the N-oxide derivative, this compound-1-oxide (CAS: 109371-20-2), is also commercially available and may serve as a precursor or intermediate in various synthetic pathways.

Synthesis and Manufacturing

The synthesis of this compound is a critical aspect of its commercial availability and application. A key synthetic route involves the selective hydrogenation of a dichlorinated precursor. This method offers a direct pathway to the desired monochlorinated product.

A patented method describes the preparation of this compound through the hydrogenation of 2,4-dichloro-3,5,6-trimethylpyridine in an acidic medium.[4] This selective reduction is a testament to the nuanced control required in heterocyclic chemistry to achieve specific substitution patterns.

Caption: Synthetic pathway to this compound and its subsequent reaction.

Experimental Protocol: Synthesis of 4-alkoxy-2,3,5-trimethylpyridine from this compound

The following protocol is adapted from a patented procedure and illustrates a key reaction of this compound.[4]

Materials:

-

This compound (0.39 mol)

-

Sodium methoxide (0.40 mol)

-

Dry dimethylsulfoxide (180 ml)

-

Toluene

-

Water

Procedure:

-

A mixture of 60 g (0.39 mol) of this compound and 21.7 g (0.40 mol) of sodium methoxide in 180 ml of dry dimethylsulfoxide is prepared.

-

The reaction mixture is heated with stirring to 55-60°C for 8 hours.

-

After the reaction is complete, the mixture is diluted with 600 ml of water.

-

The aqueous solution is extracted three times with 100 ml portions of toluene.

-

The combined organic layers are washed twice with 50 ml portions of water.

-

The organic phase is then added to 200 ml of water, and the pH is adjusted to 4.1 with stirring. This washing step is repeated twice more with 200 ml and 100 ml of water, respectively.

-

The final toluene solution contains the 4-methoxy-2,3,5-trimethylpyridine product.

Applications in Drug Discovery: The Gateway to Proton Pump Inhibitors

The primary and most significant application of this compound is as a crucial building block in the synthesis of proton pump inhibitors (PPIs).[5] PPIs are a class of drugs that profoundly reduce gastric acid production and are widely used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.

The pyridine ring is a privileged scaffold in medicinal chemistry, and its substitution pattern is key to the biological activity of many pharmaceuticals.[6] The chloro-substituent at the 4-position of the pyridine ring in this compound serves as a versatile handle for further chemical modifications, allowing for the construction of the complex molecular architectures of PPIs.

Caption: Role of this compound in the synthesis of Proton Pump Inhibitors.

The synthesis of many PPIs involves the coupling of a substituted pyridine moiety with a mercaptobenzimidazole derivative. This compound is a precursor to the substituted pyridine portion of these drugs. The chlorine atom can be displaced by a nucleophile, such as a thiol group from the benzimidazole derivative, to form the final drug scaffold. The presence of chlorine in drug candidates is a common feature in modern medicinal chemistry, with over 250 FDA-approved chloro-containing drugs on the market.[7][8]

Safety and Handling

A Material Safety Data Sheet (MSDS) for "Omeprazole Impurity 73," which is identified as this compound, provides essential safety information.[2]

-

Potential Health Effects: The MSDS indicates "NIL" for potential health effects on the eyes, skin, upon ingestion, and inhalation. However, it is crucial to handle all chemicals with appropriate care.[2]

-

First Aid Measures:

-

Eyes: Rinse with plenty of water and seek immediate medical attention.[2]

-

Skin: Take off contaminated clothing and rinse the skin with water/shower.[2]

-

Ingestion: Make the victim drink water (two glasses at most) and call a physician immediately. Do not induce vomiting.[2]

-

Inhalation: Remove to fresh air.[2]

-

-

Firefighting Measures: Use carbon dioxide, dry chemical powder, or foam as extinguishing media.[2]

-

Handling and Storage: Work under a hood and avoid inhaling the substance or generating vapors/aerosols.[2] Store in a well-ventilated, dry place with the container tightly closed.

It is important to note that the safety information for related compounds, such as 4-Chloro-2-methylpyridine and 2,3,5-Trimethylpyridine, indicates potential hazards including skin and eye irritation.[9][10] Therefore, standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are strongly recommended when handling this compound.

Conclusion

This compound is a commercially available and synthetically valuable chemical intermediate. Its primary significance lies in its role as a key building block in the manufacture of proton pump inhibitors, a vital class of pharmaceuticals for treating acid-related gastrointestinal disorders. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective utilization in research and drug development. As the demand for more effective and targeted therapies continues to grow, the importance of such versatile chemical building blocks in the pharmaceutical industry is set to increase.

References

- EP0226558A2 - Chemical intermediates and methods for their preparation - Google P

-

Skyrun Industrial Co.Limited (Page 7) @ ChemBuyersGuide.com, Inc. (URL: [Link])

-

ChemScene (Page 258) @ ChemBuyersGuide.com, Inc. (URL: [Link])

-

4-Chloro-2,3-pyridinediamine | CAS#:24484-98-8 | Chemsrc. (URL: [Link])

-

Omeprazole Impurity 95 - Protheragen. (URL: [Link])

-

5 - SAFETY DATA SHEET. (URL: [Link])

- CN103360306A - Method for synthesizing 4-chloro-pyridine - Google P

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. (URL: [Link])

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. (URL: [Link])

-

2,3,4,5-Tetrahydropyridine trimer - Organic Syntheses Procedure. (URL: [Link])

-

2,3,5-Trimethylpyridine | C8H11N | CID 12759 - PubChem. (URL: [Link])

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

-

A Review on Medicinally Important Heterocyclic Compounds. (URL: [Link])

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (URL: [Link])

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. (URL: [Link])

-

2,4,6-trimethyl pyridine, 108-75-8 - The Good Scents Company. (URL: [Link])

-

2,3,5-Collidine - Chem-Impex. (URL: [Link])

Sources

- 1. 2,3,5-Trimethylpyridine | C8H11N | CID 12759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicea.com [chemicea.com]

- 3. 109371-18-8|this compound|BLD Pharm [bldpharm.com]

- 4. EP0226558A2 - Chemical intermediates and methods for their preparation - Google Patents [patents.google.com]

- 5. 4-methoxy-2,3,5-trimethylpyridine | CAS#:109371-19-9 | Chemsrc [chemsrc.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

Navigating the Landscape of Electrophilic Substitution on 4-Chloro-2,3,5-trimethylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, and the ability to selectively functionalize it through electrophilic aromatic substitution (EAS) is paramount for the development of novel therapeutics. This guide provides an in-depth analysis of the electrophilic substitution on 4-Chloro-2,3,5-trimethylpyridine, a polysubstituted pyridine with a unique electronic and steric profile. We will dissect the interplay of the chloro and trimethyl substituents in directing incoming electrophiles, offering a predictive framework for regioselectivity. This document will further present detailed, field-proven protocols for key electrophilic substitution reactions, including nitration, halogenation, and sulfonation, while elucidating the mechanistic rationale behind the experimental design.

The Pyridine Ring: An Electron-Deficient Fortress

The pyridine ring, an analogue of benzene with a nitrogen atom replacing a CH group, presents a formidable challenge to electrophilic aromatic substitution. The electronegative nitrogen atom exerts a powerful electron-withdrawing inductive effect, significantly deactivating the ring towards attack by electrophiles.[1][2] Furthermore, the lone pair of electrons on the nitrogen is basic and readily reacts with protons or Lewis acids, which are often employed as catalysts in EAS reactions.[3][4][5] This protonation or coordination further exacerbates the electron deficiency of the ring, rendering it even less reactive.

Consequently, electrophilic substitution on pyridine, when it does occur, is significantly slower than on benzene and typically requires harsh reaction conditions.[1] The substitution predominantly occurs at the 3- and 5-positions (meta to the nitrogen), as the intermediates formed by attack at these positions are less destabilized than those from attack at the 2-, 4-, or 6-positions.[1][6][7]

Deconstructing the Substituent Effects in this compound